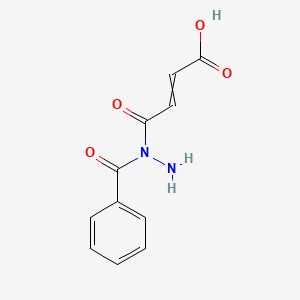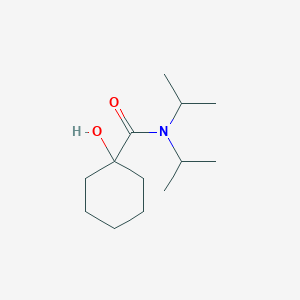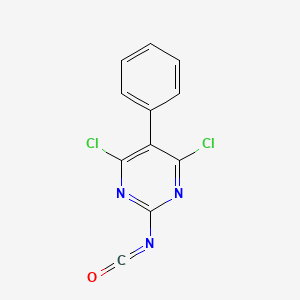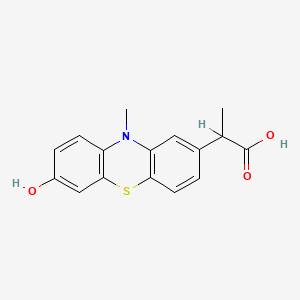![molecular formula C15H14O4S B14483548 3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid CAS No. 64289-72-1](/img/structure/B14483548.png)
3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids. This compound features a naphthalene ring system substituted with a carboxypropylsulfanyl group and an additional carboxylic acid group. Carboxylic acids are known for their acidic properties and are widely used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid can be achieved through several methods:
Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes to form carboxylic acids.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Carboxylation of Grignard Reagents: Grignard reagents can react with carbon dioxide (CO₂) to form carboxylic acids.
Industrial Production Methods
Industrial production of carboxylic acids, including this compound, often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. Catalytic oxidation of hydrocarbons is a common method used in industrial settings .
化学反応の分析
Types of Reactions
Oxidation: Carboxylic acids can undergo oxidation reactions to form various products, including carbon dioxide and water.
Substitution: Carboxylic acids can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), borane (BH₃)
Nucleophiles: Alcohols, amines, thionyl chloride (SOCl₂)
Major Products Formed
Oxidation: Carbon dioxide (CO₂), water (H₂O)
Reduction: Primary alcohols
Substitution: Esters, amides, acid chlorides
科学的研究の応用
3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid has various applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity . The sulfanyl group may also contribute to the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
1-Naphthoic Acid: An isomer of 3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid with a carboxyl group at the 1-position of the naphthalene ring.
2-Naphthoic Acid: Another isomer with a carboxyl group at the 2-position of the naphthalene ring.
Uniqueness
This compound is unique due to the presence of both a carboxypropylsulfanyl group and an additional carboxylic acid group on the naphthalene ring. This structural feature may impart distinct chemical and biological properties compared to its isomers .
特性
CAS番号 |
64289-72-1 |
|---|---|
分子式 |
C15H14O4S |
分子量 |
290.3 g/mol |
IUPAC名 |
3-(1-carboxypropylsulfanyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H14O4S/c1-2-12(15(18)19)20-13-8-10-6-4-3-5-9(10)7-11(13)14(16)17/h3-8,12H,2H2,1H3,(H,16,17)(H,18,19) |
InChIキー |
LAJJFNBAUMBZRE-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)O)SC1=CC2=CC=CC=C2C=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)







![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)

![Ethyl [(3-methylbut-1-en-2-yl)oxy]acetate](/img/structure/B14483540.png)



